molecular formula C7H16NO3P B14486482 Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]- CAS No. 65810-04-0

Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-

Cat. No.: B14486482
CAS No.: 65810-04-0
M. Wt: 193.18 g/mol
InChI Key: NTHGSJJDTIDTIU-UHFFFAOYSA-N
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Description

(azepan-1-ylmethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azepan-1-ylmethyl)phosphonic acid typically involves the reaction of azepane with a phosphonic acid derivative. One common method is the reaction of azepane with diethyl phosphite under controlled conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (azepan-1-ylmethyl)phosphonic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(azepan-1-ylmethyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the azepane ring or the phosphonic acid group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction could produce phosphonic acid derivatives with modified azepane rings.

Scientific Research Applications

(azepan-1-ylmethyl)phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphonic acid groups.

    Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of (azepan-1-ylmethyl)phosphonic acid involves its interaction with molecular targets that recognize the phosphonic acid group. This interaction can inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The azepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphosphonic acid: Another phosphonic acid derivative with biological activity.

    Fosfomycin: A well-known antibacterial agent that contains a phosphonic acid group.

    Azepane derivatives: Compounds with similar azepane rings but different functional groups.

Uniqueness

(azepan-1-ylmethyl)phosphonic acid is unique due to the combination of the azepane ring and the phosphonic acid group, which imparts specific chemical and biological properties

Properties

CAS No.

65810-04-0

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

azepan-1-ylmethylphosphonic acid

InChI

InChI=1S/C7H16NO3P/c9-12(10,11)7-8-5-3-1-2-4-6-8/h1-7H2,(H2,9,10,11)

InChI Key

NTHGSJJDTIDTIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CP(=O)(O)O

Origin of Product

United States

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